![molecular formula C6H7NO4S2 B1517733 3-Methyl-5-sulfamoylthiophene-2-carboxylic acid CAS No. 1096876-87-7](/img/structure/B1517733.png)
3-Methyl-5-sulfamoylthiophene-2-carboxylic acid
Overview
Description
“3-Methyl-5-sulfamoylthiophene-2-carboxylic acid” is a chemical compound with the molecular formula C6H7NO4S2 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “3-Methyl-5-sulfamoylthiophene-2-carboxylic acid” can be represented as 1S/C6H7NO4S2/c1-3-2-4 (13 (7,10)11)12-5 (3)6 (8)9/h2H,1H3, (H,8,9) (H2,7,10,11) GPBSXYJGJLBVJZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“3-Methyl-5-sulfamoylthiophene-2-carboxylic acid” is a powder at room temperature . Its molecular weight is 221.25 .Scientific Research Applications
Anti-atherosclerotic Agents
Lastly, the anti-atherosclerotic potential of thiophene derivatives is noteworthy. These compounds might inhibit the formation of atherosclerotic plaques in blood vessels, thereby preventing or treating cardiovascular diseases such as atherosclerosis.
Each of these applications leverages the unique chemical structure of thiophene derivatives to address different scientific and medical challenges. The research into 3-Methyl-5-sulfamoylthiophene-2-carboxylic acid and its analogs continues to uncover new possibilities and applications across various fields .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
3-methyl-5-sulfamoylthiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S2/c1-3-2-4(13(7,10)11)12-5(3)6(8)9/h2H,1H3,(H,8,9)(H2,7,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBSXYJGJLBVJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-sulfamoylthiophene-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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